molecular formula C13H14N2O4 B180955 Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate CAS No. 133426-99-0

Diethyl imidazo[1,2-a]pyridine-2,8-dicarboxylate

Cat. No. B180955
M. Wt: 262.26 g/mol
InChI Key: UILHKIXKQILPDY-UHFFFAOYSA-N
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Patent
US05498774

Procedure details

A mixture of ethyl bromopyruvate (2.3 g, 10.2 m mol and ethyl 2-aminonicotinate (1.7 g, 10 m mol) in methyl ethyl ketone (17 ml) was refluxed for 5 hours. After completion of the reaction, the mixture was cooled to room temperature and distilled under reduced pressure to remove the solvent. The residue to which saturated sodium hydrogen carbonate aqueous solution (50 ml) was added was extracted with chloroform (100 ml×3). The extract was washed with water, dried over MgSO4 and concentrated under reduced pressure. The concentrate was purified by silica gel column chromatography (eluent: ethyl acetate) to give the object compound (0.7 g, yield 26.7%) as crystals. m.p. 97° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step One
Yield
26.7%

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3](=O)[C:4]([O:6][CH2:7][CH3:8])=[O:5].[NH2:10][C:11]1[N:21]=[CH:20][CH:19]=[CH:18][C:12]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]>C(C(C)=O)C>[CH2:7]([O:6][C:4]([C:3]1[N:10]=[C:11]2[C:12]([C:13]([O:15][CH2:16][CH3:17])=[O:14])=[CH:18][CH:19]=[CH:20][N:21]2[CH:2]=1)=[O:5])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(C(=O)OCC)=O
Name
Quantity
1.7 g
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=CC=N1
Name
Quantity
17 mL
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove the solvent
ADDITION
Type
ADDITION
Details
The residue to which saturated sodium hydrogen carbonate aqueous solution (50 ml) was added
EXTRACTION
Type
EXTRACTION
Details
was extracted with chloroform (100 ml×3)
WASH
Type
WASH
Details
The extract was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The concentrate was purified by silica gel column chromatography (eluent: ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C=1N=C2N(C=CC=C2C(=O)OCC)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 26.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.